molecular formula C6H7NOS2 B12864560 Furan-2-yl(methyl)carbamodithioic acid

Furan-2-yl(methyl)carbamodithioic acid

Katalognummer: B12864560
Molekulargewicht: 173.3 g/mol
InChI-Schlüssel: XTDHZDMYJHSULO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-yl(methyl)carbamodithioic acid is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(methyl)carbamodithioic acid typically involves the reaction of furan derivatives with carbamodithioic acid. One common method is the reaction of furan-2-carboxylic acid with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of furan derivatives often involves the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through selective hydrogenation, oxidation, and other chemical transformations. The production process is optimized to achieve high yields and purity of the desired furan derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-yl(methyl)carbamodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives. These products have diverse applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Furan-2-yl(methyl)carbamodithioic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Furan derivatives are investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of furan-2-yl(methyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2-yl(methyl)carbamodithioic acid is unique due to its specific combination of the furan ring and carbamodithioic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C6H7NOS2

Molekulargewicht

173.3 g/mol

IUPAC-Name

furan-2-yl(methyl)carbamodithioic acid

InChI

InChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10)

InChI-Schlüssel

XTDHZDMYJHSULO-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CO1)C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.